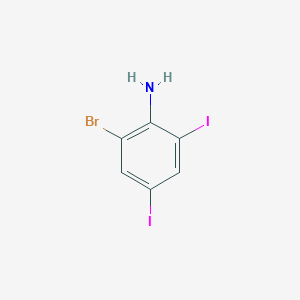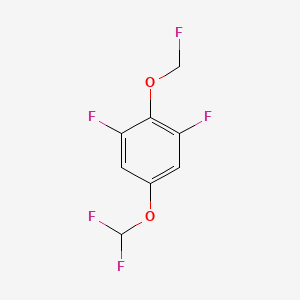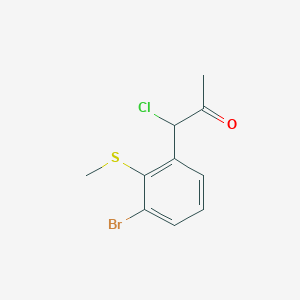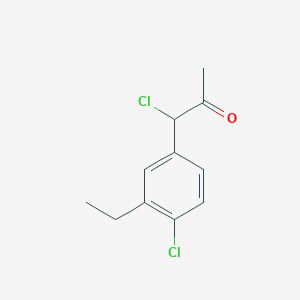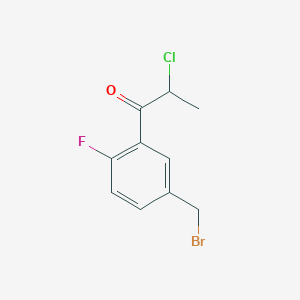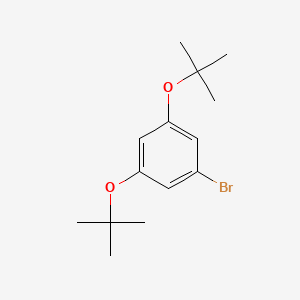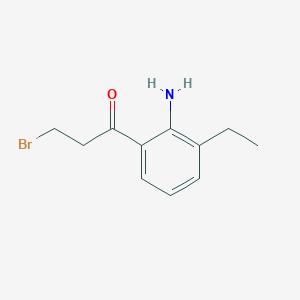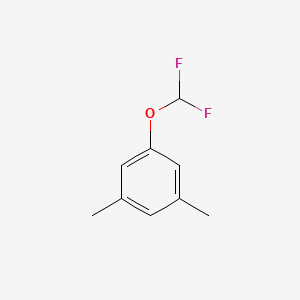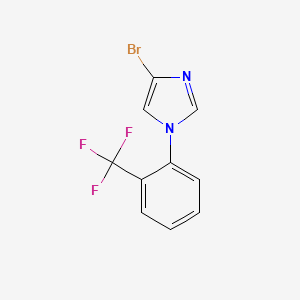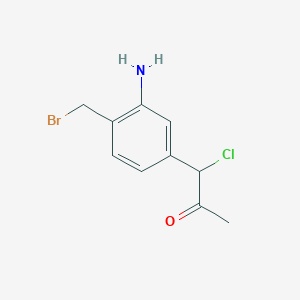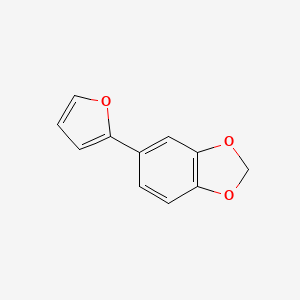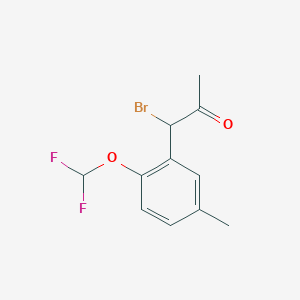
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom is highly reactive and can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The difluoromethoxy group can influence the compound’s electronic properties and reactivity, making it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one: Similar structure but with an iodine atom instead of a methyl group.
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a methyl group.
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: Different substitution pattern on the phenyl ring.
Uniqueness
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methyl groups on the phenyl ring, which can influence its reactivity and applications in chemical synthesis and research.
Propiedades
Fórmula molecular |
C11H11BrF2O2 |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
1-bromo-1-[2-(difluoromethoxy)-5-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-6-3-4-9(16-11(13)14)8(5-6)10(12)7(2)15/h3-5,10-11H,1-2H3 |
Clave InChI |
VKLDIKOEBUOTSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(F)F)C(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


